molecular formula C19H25NO2S B3974906 N-(2-sec-butylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-sec-butylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3974906
M. Wt: 331.5 g/mol
InChI Key: JPKOIPRXKQNLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as SULFA, is a sulfonamide compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Mechanism of Action

SULFA inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. SULFA binds to the zinc ion at the active site of carbonic anhydrase and prevents the binding of water molecules, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
SULFA has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of cerebrospinal fluid, which makes it useful in the treatment of conditions such as glaucoma and hydrocephalus. SULFA has also been shown to reduce the production of gastric acid, making it useful in the treatment of peptic ulcers.

Advantages and Limitations for Lab Experiments

SULFA has several advantages as a tool for scientific research. It is a potent inhibitor of carbonic anhydrase, making it useful in studying the role of this enzyme in different biological systems. SULFA is also relatively inexpensive and readily available. However, SULFA has some limitations in lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in aqueous solutions. SULFA can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For the use of SULFA in scientific research include the study of carbonic anhydrase inhibitors as potential drug candidates and the development of new synthetic methods for SULFA.

Scientific Research Applications

SULFA has been extensively used in scientific research as a tool to study the activity of carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and ion transport. SULFA is a potent inhibitor of carbonic anhydrase and has been used to study the role of this enzyme in different biological systems.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-6-14(3)17-9-7-8-10-18(17)20-23(21,22)19-15(4)11-13(2)12-16(19)5/h7-12,14,20H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOIPRXKQNLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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